N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide
Description
N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, thiazole, and benzoxazine moieties
Properties
IUPAC Name |
N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3S/c20-13-8-22-12-4-3-10(7-11(12)18-13)15(21)19-14(9-1-2-9)16-17-5-6-23-16/h3-7,9,14H,1-2,8H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBGPCLVGWPCQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=NC=CS2)NC(=O)C3=CC4=C(C=C3)OCC(=O)N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then coupled with a cyclopropyl group. The benzoxazine ring is synthesized separately and then integrated into the final structure through a series of condensation and cyclization reactions. Common reagents used in these reactions include thiourea, cyclopropylamine, and various carboxylic acids .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis to enhance reaction rates and yields. This method allows for more efficient production by reducing reaction times and improving the overall efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole and benzoxazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory prostaglandins .
Comparison with Similar Compounds
Similar Compounds
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral activities.
Benzoxazine derivatives: Compounds such as polybenzoxazines are known for their thermal stability and are used in advanced materials.
Uniqueness
N-[cyclopropyl(1,3-thiazol-2-yl)methyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide is unique due to its combination of cyclopropyl, thiazole, and benzoxazine moieties, which confer a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
